molecular formula C10H9FO3 B15234091 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B15234091
M. Wt: 196.17 g/mol
InChI Key: LIKZZUZXLSJIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its unique structure, which includes a fluorine atom at the 7th position, a methoxy group at the 3rd position, and a dihydro-2H-1-benzopyran-4-one skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the reaction of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with 4-methoxy-3-(trifluoromethyl)benzaldehyde in the presence of acetic acid and dry hydrogen chloride gas. The reaction mixture is stirred at room temperature for five days to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been identified as inhibitors of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of chlorophyll and heme . This inhibition can lead to the accumulation of protoporphyrin IX, causing oxidative damage and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

7-fluoro-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO3/c1-13-9-5-14-8-4-6(11)2-3-7(8)10(9)12/h2-4,9H,5H2,1H3

InChI Key

LIKZZUZXLSJIFN-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.